molecular formula C31H30N6O6 B600930 Desethyl Candesartan Cilexetil CAS No. 869631-11-8

Desethyl Candesartan Cilexetil

货号: B600930
CAS 编号: 869631-11-8
分子量: 582.62
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desethyl Candesartan Cilexetil is a derivative of Candesartan Cilexetil, which is an ester prodrug of Candesartan. Candesartan is a potent angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. This compound is one of the degradation products of Candesartan Cilexetil and has been identified in various stability and forced degradation studies .

生化分析

Biochemical Properties

Desethyl Candesartan Cilexetil interacts with angiotensin II receptor type 1 (AT1), acting as an antagonist . By binding to these receptors, it inhibits the vasoconstrictive action of angiotensin II, thereby reducing peripheral vascular resistance . This interaction involves proteins and enzymes such as angiotensin-converting enzyme (ACE) and cytochrome P450 2C9 (CYP2C9) .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways. It blocks the angiotensin II type-1 (AT1) receptor, which disrupts the renin-angiotensin-aldosterone system, a key regulator of blood pressure . This blockade can affect gene expression related to vasoconstriction and fluid balance .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to Candesartan in the body. Candesartan then binds to the angiotensin II type-1 (AT1) receptor, blocking the binding of angiotensin II. This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .

Temporal Effects in Laboratory Settings

Studies on Candesartan Cilexetil have shown that it has a long-lasting antihypertensive effect, continuing for more than a week .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. For instance, a single oral dose of Candesartan Cilexetil at 0.3 mg/kg reduced maximal blood pressure significantly in spontaneously hypertensive rats

Metabolic Pathways

This compound is metabolized by the cytochrome P450 2C9 (CYP2C9) enzyme or uridine diphosphate glucurinosyltransferase 1A3, and is excreted in an unchanged form through urine, biliary tract, and feces .

Transport and Distribution

It is known that Candesartan Cilexetil is rapidly and completely bioactivated by ester hydrolysis during absorption from the gastrointestinal tract to Candesartan .

Subcellular Localization

Given its mechanism of action, it is likely to interact with angiotensin II type-1 (AT1) receptors, which are located on the cell membrane .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Desethyl Candesartan Cilexetil involves the hydrolysis of Candesartan Cilexetil under specific conditions. The process typically includes:

Industrial Production Methods: While the industrial production of this compound is not as common as its parent compound, the methods used for its synthesis can be adapted for large-scale production. This involves optimizing the reaction conditions to maximize yield and purity.

化学反应分析

Types of Reactions: Desethyl Candesartan Cilexetil undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxo Derivatives: Formed through oxidation.

    Substituted Analogs: Formed through substitution reactions at the tetrazole ring.

科学研究应用

Desethyl Candesartan Cilexetil has several applications in scientific research:

作用机制

Desethyl Candesartan Cilexetil exerts its effects by interacting with the angiotensin II type 1 (AT1) receptors. It competes with angiotensin II for binding to these receptors, thereby blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to a reduction in blood pressure and alleviation of the workload on the heart .

相似化合物的比较

Uniqueness: Desethyl Candesartan Cilexetil is unique due to its specific degradation pathway and the resulting structural modifications. It serves as an important marker in stability studies and provides insights into the degradation behavior of Candesartan Cilexetil .

生物活性

Desethyl Candesartan Cilexetil, a metabolite of the angiotensin II receptor blocker (ARB) candesartan cilexetil, plays a significant role in the pharmacological effects associated with blood pressure regulation and cardiovascular health. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of this compound

This compound is formed through the hydrolysis of its parent compound, candesartan cilexetil, during gastrointestinal absorption. Its chemical structure is represented as C31H30N6O6\text{C}_{31}\text{H}_{30}\text{N}_6\text{O}_6 and it exhibits properties characteristic of ARBs, primarily focusing on the antagonism of the angiotensin II type 1 (AT1) receptor.

This compound functions as an insurmountable antagonist at the AT1 receptor. This action leads to:

  • Vasodilation : By blocking angiotensin II's vasoconstrictive effects, it promotes relaxation of blood vessels.
  • Reduction in Aldosterone Secretion : Decreasing aldosterone levels helps in managing fluid retention and blood pressure.
  • End Organ Protection : Studies indicate that it may provide protective effects against organ damage due to hypertension, such as left ventricular hypertrophy and renal dysfunction .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

  • Absorption : Following oral administration of candesartan cilexetil, Desethyl Candesartan is rapidly formed and reaches peak plasma concentrations.
  • Half-Life : The compound exhibits a prolonged half-life, contributing to sustained antihypertensive effects.
  • Bioavailability : It has been shown to have similar bioavailability to other ARBs, with effective plasma concentrations achieved within therapeutic ranges .

Clinical Studies and Findings

Numerous studies have evaluated the efficacy and safety of this compound in various populations:

  • Hypertension Management : Clinical trials demonstrate that Desethyl Candesartan effectively lowers blood pressure in patients with essential hypertension. Doses ranging from 4 mg to 16 mg have shown significant reductions in diastolic and systolic blood pressure compared to placebo .
  • Safety Profile : The side effect profile is comparable to placebo, indicating good tolerability among patients. Adverse events are minimal, making it a preferred choice for long-term management .

Comparative Analysis with Other ARBs

The following table summarizes key characteristics of Desethyl Candesartan compared to other ARBs:

Compound NameMechanismEfficacy (mg)Side Effects
Desethyl CandesartanAT1 receptor antagonist4 - 16Minimal
LosartanAT1 receptor antagonist50Mild dizziness
IrbesartanAT1 receptor antagonist150Fatigue
TelmisartanAT1 receptor antagonist40Headache

Case Studies

Several case studies have highlighted the clinical relevance of Desethyl Candesartan:

  • Case Study on Elderly Patients : In a cohort study involving elderly hypertensive patients, treatment with Desethyl Candesartan resulted in significant improvements in cognitive function alongside blood pressure control .
  • Diabetic Nephropathy : A randomized controlled trial showed that patients with diabetic nephropathy who received treatment with Desethyl Candesartan experienced reduced proteinuria and improved renal function markers .

属性

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N6O6/c1-19(42-31(40)43-22-8-3-2-4-9-22)41-29(38)25-12-7-13-26-27(25)37(30(39)32-26)18-20-14-16-21(17-15-20)23-10-5-6-11-24(23)28-33-35-36-34-28/h5-7,10-17,19,22H,2-4,8-9,18H2,1H3,(H,32,39)(H,33,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJMFQHOVKQHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869631-11-8
Record name Desethyl candesartan cilexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869631118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESETHYL CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC6R5VA63B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What analytical techniques were employed to characterize Desethyl Candesartan Cilexetil and other impurities?

A1: The research paper [] describes the utilization of advanced analytical techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to effectively identify and characterize this compound and four other potential degradation impurities present in Candesartan Cilexetil tablets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。